The synthesis of 3-(4-Ethylphenyl)-3-methylbutanoic acid can be achieved through several methods:
The molecular structure of 3-(4-Ethylphenyl)-3-methylbutanoic acid features:
CC(C)(C(=O)O)C1=CC=C(C=C1)CCInChI=1S/C13H19NO2/c1-9(2)13(12(15)16)11-7-5-10(6-8-11)14/h5-8,12H,9H2,1-4H3,(H,15,16)3-(4-Ethylphenyl)-3-methylbutanoic acid can participate in various chemical reactions:
Common reagents include:
The mechanism by which 3-(4-Ethylphenyl)-3-methylbutanoic acid exerts its effects typically involves interactions at the molecular level with biological systems. While specific mechanisms may vary depending on the application (e.g., pharmaceutical), general pathways include:
3-(4-Ethylphenyl)-3-methylbutanoic acid has several scientific uses:
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: